molecular formula C17H16N4OS B2760664 4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286696-29-4

4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No. B2760664
CAS RN: 1286696-29-4
M. Wt: 324.4
InChI Key: KDXMMYJJMOHALR-UHFFFAOYSA-N
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Description

4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the isothiazole family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives related to "4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide" involves their evaluation for antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities have shown that compounds in this category exhibit good to moderate activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Activity

Another significant area of research is the exploration of the anticancer properties of compounds structurally related to "4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide". For example, the synthesis and computational studies of specific carboxamides have led to insights into their potential non-linear optical properties and interactions with tubulin, indicating possible applications in anticancer therapy (Jayarajan et al., 2019).

Enzyme Inhibition

Research has also focused on the enzyme inhibitory effects of compounds in this class, particularly their role in inhibiting specific enzymes or biological pathways critical in disease processes. For instance, substituted benzamides have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), an enzyme playing a crucial role in angiogenesis and cancer progression (Borzilleri et al., 2006).

Synthesis Methods

The development of efficient synthesis methods for compounds related to "4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide" is also a key area of research. Studies have reported on novel synthesis methods that are environmentally friendly and potentially scalable for industrial production, providing a foundation for further exploration and application of these compounds in various scientific and therapeutic contexts (Wang et al., 2014).

properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-4-6-13(7-5-11)15-14(18)16(23-21-15)17(22)20-10-12-3-2-8-19-9-12/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXMMYJJMOHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(pyridin-3-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

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